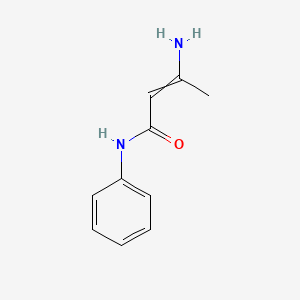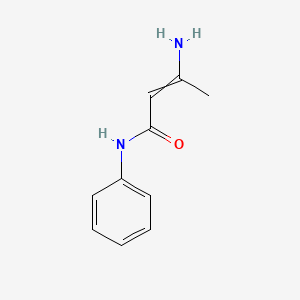
2-Butenamide, 3-amino-N-phenyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-amino-N-phenylbut-2-enamide is an organic compound characterized by its unique structure, which includes an amino group and a phenyl group attached to a butenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-N-phenylbut-2-enamide typically involves the reaction of an appropriate amine with a substituted butenamide. One common method is the condensation of aniline with crotonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of (Z)-3-amino-N-phenylbut-2-enamide may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-3-amino-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-3-amino-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, (Z)-3-amino-N-phenylbut-2-enamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of (Z)-3-amino-N-phenylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-amino-N-phenylbut-2-enamide: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
N-phenylbut-2-enamide: Lacks the amino group, resulting in different chemical properties and applications.
3-amino-N-phenylprop-2-enamide: A similar compound with a shorter carbon chain, affecting its reactivity and interactions.
Uniqueness: (Z)-3-amino-N-phenylbut-2-enamide is unique due to its specific spatial arrangement (Z-configuration) and the presence of both amino and phenyl groups. This combination of features allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1801-18-9 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-amino-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
YWTRXACYCWOQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


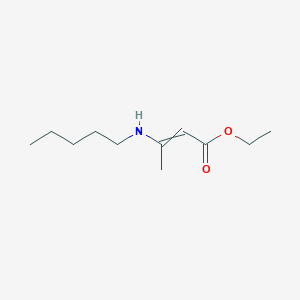
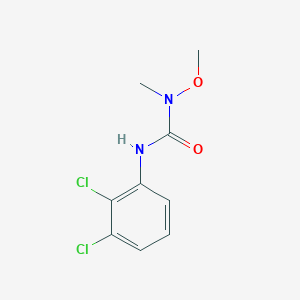
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
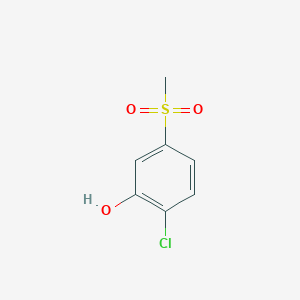

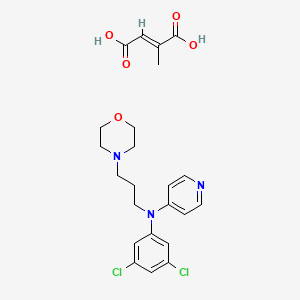

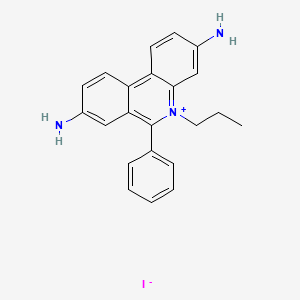
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
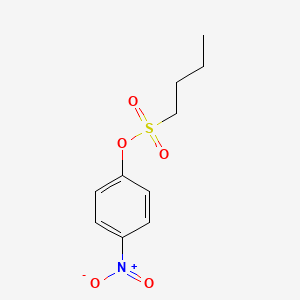


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
